molecular formula C17H19ClN5O4P B1237360 9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine

9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine

Cat. No. B1237360
M. Wt: 423.8 g/mol
InChI Key: GWNHAOBXDGOXRR-DCXKMBIZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pradefovir is a cyclodiester antiviral prodrug with specific activity against hepatitis B virus (HBV). Pradefovir is specifically metabolized in the liver by hepatic enzymes, mainly by CYP4503A4, to adefovir. In turn, adefovir is phosphorylated by cellular kinases to its activated form adevofir diphosphate. By competing with the natural substrate dATP, the diphosphate form is incorporated into viral DNA and inhibits RNA-dependent DNA polymerase. This causes DNA chain termination and eventually results in an inhibition of HBV replication.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various methods for synthesizing purin-6-amines, including those with complex substituents similar to the chemical , have been developed. For instance, N-Methoxy-9-methyl-9H-purin-6-amines with various substituents were synthesized using N-methylation and chlorine displacement techniques (Roggen & Gundersen, 2008). Additionally, the synthesis of 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines demonstrated the capability to create specific configurations of purine rings and ethoxy groups (Mishnev et al., 1979).

  • Characterization and Tautomerism : Detailed characterization, including tautomerism of purin-6-amines, has been a focus of research. For example, significant variations in amino/imino tautomer ratios were identified in N-methoxy-9-methyl-9H-purin-6-amines, which were studied using NMR methods (Roggen & Gundersen, 2008).

Biological Activity and Applications

  • Antimicrobial and Anticancer Properties : Purin-6-amines and similar compounds have been investigated for their potential biological activities. For instance, certain alkaloids isolated from Pinellia pedatisecta, which include purin-6-amine structures, showed significant cytotoxicity against human cervical cancer cells (Du et al., 2018). Another study synthesized and characterized new quinazolines, including derivatives with a purin-6-amine structure, for potential antimicrobial applications (Desai et al., 2007).

Process Development and Optimization

  • Manufacturing Process Development : The development of pharmaceutical manufacturing processes for compounds including chloropurine, which is structurally related to the chemical , has been studied. This includes the synthesis of 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine methanesulfonic acid salt, demonstrating the feasibility of large-scale production of such compounds (Shi et al., 2015).

properties

Product Name

9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine

Molecular Formula

C17H19ClN5O4P

Molecular Weight

423.8 g/mol

IUPAC Name

9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine

InChI

InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21)/t14-,28?/m0/s1

InChI Key

GWNHAOBXDGOXRR-DCXKMBIZSA-N

Isomeric SMILES

C1COP(=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N

Canonical SMILES

C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N

synonyms

hepavir-B
ICN 2001-3
ICN-2001-3
ICN2001-3
MB 06866
MB-06866
MB-6866
MB06866
pradefovir
pradefovir mesylate
remofovir
remofovir mesylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine
Reactant of Route 2
Reactant of Route 2
9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine
Reactant of Route 3
Reactant of Route 3
9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine
Reactant of Route 4
9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine
Reactant of Route 5
9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine
Reactant of Route 6
9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.